![molecular formula C22H26N2O5S B2544083 Methyl 4-(2-(1-tosylpiperidin-2-yl)acetamido)benzoate CAS No. 941955-35-7](/img/structure/B2544083.png)
Methyl 4-(2-(1-tosylpiperidin-2-yl)acetamido)benzoate
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Scientific Research Applications
Antimicrobial Activity
Methyl 4-(2-(1-tosylpiperidin-2-yl)acetamido)benzoate has been investigated for its antimicrobial properties. Researchers synthesized a series of related compounds and evaluated their antibacterial and antifungal activities. The compound exhibited significant antibacterial effects, comparable to standard antibiotics. Docking studies further supported its inhibitory potency against bacterial proteins .
Kinase Inhibition
While not directly related to the compound itself, similar piperidine derivatives have been explored as kinase inhibitors. Optimization of lipophilic substitutions led to ATP-competitive, nanomolar inhibitors with selectivity for protein kinase B (PKB) over closely related kinases like PKA .
Medicinal Chemistry Scaffold
The 1,3,4-oxadiazole moiety present in Methyl 4-(2-(1-tosylpiperidin-2-yl)acetamido)benzoate serves as a versatile scaffold in medicinal chemistry. Oxadiazoles exhibit a broad spectrum of biological properties, including bactericidal, fungicidal, insecticidal, and anticancer activities. Researchers have explored this scaffold for various therapeutic applications .
Binding Affinities to Proteins
N-substituted benzotriazoles, a component of the compound, have excellent binding affinities to a range of proteins. These benzotriazoles find applications in synthetic organic chemistry, materials science, and pharmaceutical science. Their biological activity and industrial uses make them valuable building blocks .
Corrosion Inhibition
Benzotriazoles, including those derived from Methyl 4-(2-(1-tosylpiperidin-2-yl)acetamido)benzoate, are known as effective corrosion inhibitors. Industries use them to protect metals and alloys from corrosion in various environments .
Fluorescent Compounds and Photo Stabilizers
Beyond biological applications, benzotriazoles have industrial uses as fluorescent compounds and photo stabilizers. Their ability to enhance fluorescence and stabilize materials makes them valuable in diverse fields .
properties
IUPAC Name |
methyl 4-[[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5S/c1-16-6-12-20(13-7-16)30(27,28)24-14-4-3-5-19(24)15-21(25)23-18-10-8-17(9-11-18)22(26)29-2/h6-13,19H,3-5,14-15H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYQFYRMRJYHMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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